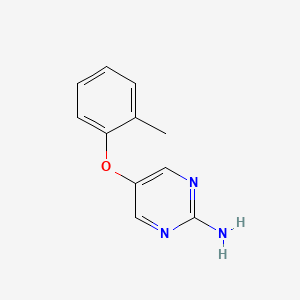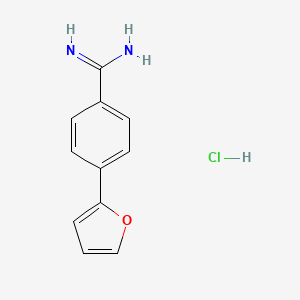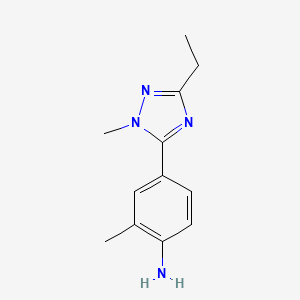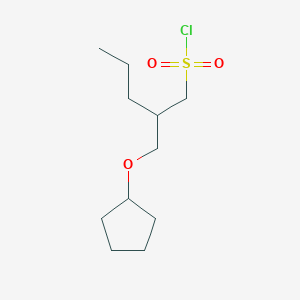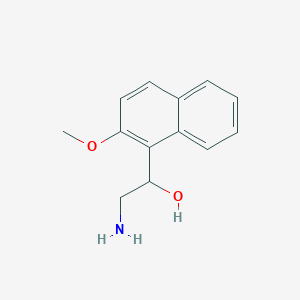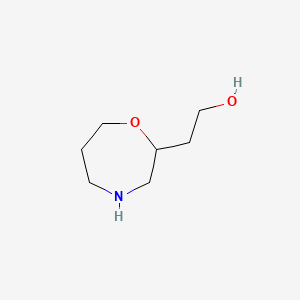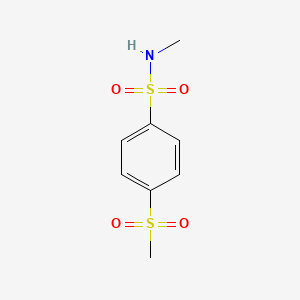
n-Methyl-4-(methylsulfonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-4-(methylsulfonyl)benzenesulfonamide is an organic compound with the molecular formula C8H11NO4S2. It is a derivative of benzenesulfonamide, characterized by the presence of both methyl and methylsulfonyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-4-(methylsulfonyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-4-(methylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Methyl-4-(methylsulfonyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of n-Methyl-4-(methylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. In the case of carbonic anhydrase inhibition, the compound binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
N-Methylbenzenesulfonamide: Similar structure but without the additional methylsulfonyl group.
N-Methyl-4-(methylsulfonyl)phenylthiazole: Contains a thiazole ring, providing different biological activities
Uniqueness
n-Methyl-4-(methylsulfonyl)benzenesulfonamide is unique due to the presence of both methyl and methylsulfonyl groups, which enhance its reactivity and potential as a versatile reagent in organic synthesis. Its ability to inhibit specific enzymes also makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C8H11NO4S2 |
|---|---|
Peso molecular |
249.3 g/mol |
Nombre IUPAC |
N-methyl-4-methylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO4S2/c1-9-15(12,13)8-5-3-7(4-6-8)14(2,10)11/h3-6,9H,1-2H3 |
Clave InChI |
KFFWXGZDXKSLSO-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





